molecular formula C9H17Cl2N B2444633 3-(2-Chloroethyl)quinuclidine hydrochloride CAS No. 100383-73-1

3-(2-Chloroethyl)quinuclidine hydrochloride

Cat. No.: B2444633
CAS No.: 100383-73-1
M. Wt: 210.14
InChI Key: PUCQECQVZLZVHU-UHFFFAOYSA-N
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Description

“3-(2-Chloroethyl)quinuclidine hydrochloride” is a chemical compound with the CAS Number: 100383-73-1 . It is also known as “3- (2-chloroethyl)-1-azabicyclo [2.2.2]octane hydrochloride” and has a molecular weight of 210.15 . The compound is typically stored at 4°C and comes in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17Cl2N . The average mass is 210.144 Da and the monoisotopic mass is 209.073807 Da .

Scientific Research Applications

Molecular Structure and Reactivity Studies

Studies have focused on understanding the molecular structure and reactivity of quinuclidine derivatives, including those similar to 3-(2-Chloroethyl)quinuclidine hydrochloride. The crystal and molecular structure of quinuclidine betaine hydrochloride, a related compound, was characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. This research provides insights into the hydrogen bonding and molecular interactions stabilizing the crystal structure of quinuclidine derivatives (Dega-Szafran, Katrusiak, & Szafran, 2009).

Mechanism of Action on DNA

Research into the mechanism of action of 2-haloethyl nitrosoureas, compounds structurally related to this compound, on DNA has led to the isolation and characterization of intermediates in the decomposition of such compounds. This work contributes to a better understanding of the chemical interactions between nitrosoureas and DNA, which is crucial for the development of anticancer therapies (Lown & Chauhan, 1981).

Catalytic Applications

Quinuclidine-based catalysts have been evaluated for their reactivity in the Baylis-Hillman reaction, establishing a correlation between the basicity of the base and reactivity. This research highlights the potential of quinuclidine and its derivatives as effective catalysts in organic synthesis, which could have implications for the use of this compound in similar applications (Aggarwal, Emme, & Fulford, 2003).

Nanoparticle-Based Drug Delivery Systems

A study on the creation and characterization of drug carriers for enhancing the therapeutic capacity and improving the thermal stability of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a brain tumor treatment compound, provides insights into the potential of using similar strategies for this compound in drug delivery systems (Hua et al., 2011).

Safety and Hazards

The safety data sheet for “3-(2-Chloroethyl)quinuclidine hydrochloride” suggests that if breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, it should be washed off with soap and plenty of water .

Properties

IUPAC Name

3-(2-chloroethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-4-1-9-7-11-5-2-8(9)3-6-11;/h8-9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCQECQVZLZVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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